6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromen-7-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves several steps:
Formation of the chromen-7-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out using reagents such as hydrogen peroxide or osmium tetroxide.
Coupling reactions: The chromen-7-yl moiety is coupled with the oxane-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve:
Optimization of reaction conditions: Scaling up the synthesis requires careful optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, and reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory action: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer effects: Induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Baicalin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Kaempferol: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of hydroxyl groups and the chromen-7-yl moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-[(5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-5,7,11,15-17,19,21,23-27H,6H2,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBLPINSGDOGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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